

Dihydrorhodamine 123 Flow Cytometry Protocol for Neutrophil Oxidative Burst

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Compound of Interest

Compound Name: Dihydrorhodamine 123

Cat. No.: B035253

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Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are a critical component of the innate immune system, providing the first line of defense against invading pathogens. A key mechanism in their antimicrobial arsenal is the production of reactive oxygen species (ROS) through a process known as the oxidative or respiratory burst. The measurement of this oxidative burst is crucial for diagnosing primary immunodeficiencies like Chronic Granulomatous Disease (CGD), where this function is impaired, and for research into inflammatory responses and drug effects on neutrophil function. [1][2] The **Dihydrorhodamine 123** (DHR 123) assay is a sensitive and widely used flow cytometry-based method to assess the neutrophil oxidative burst. [1][3]

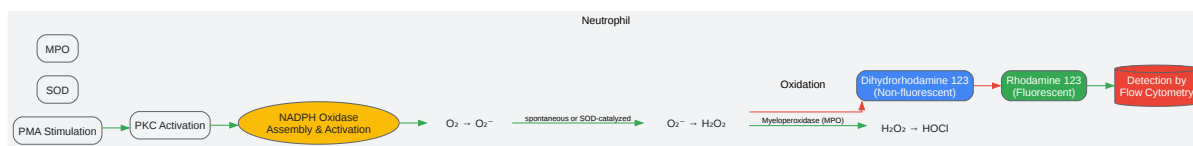
This application note provides a detailed protocol for the DHR 123 flow cytometry assay to measure the oxidative burst in neutrophils. It covers the principle of the assay, a step-by-step experimental procedure for both whole blood and isolated neutrophils, data analysis, and troubleshooting.

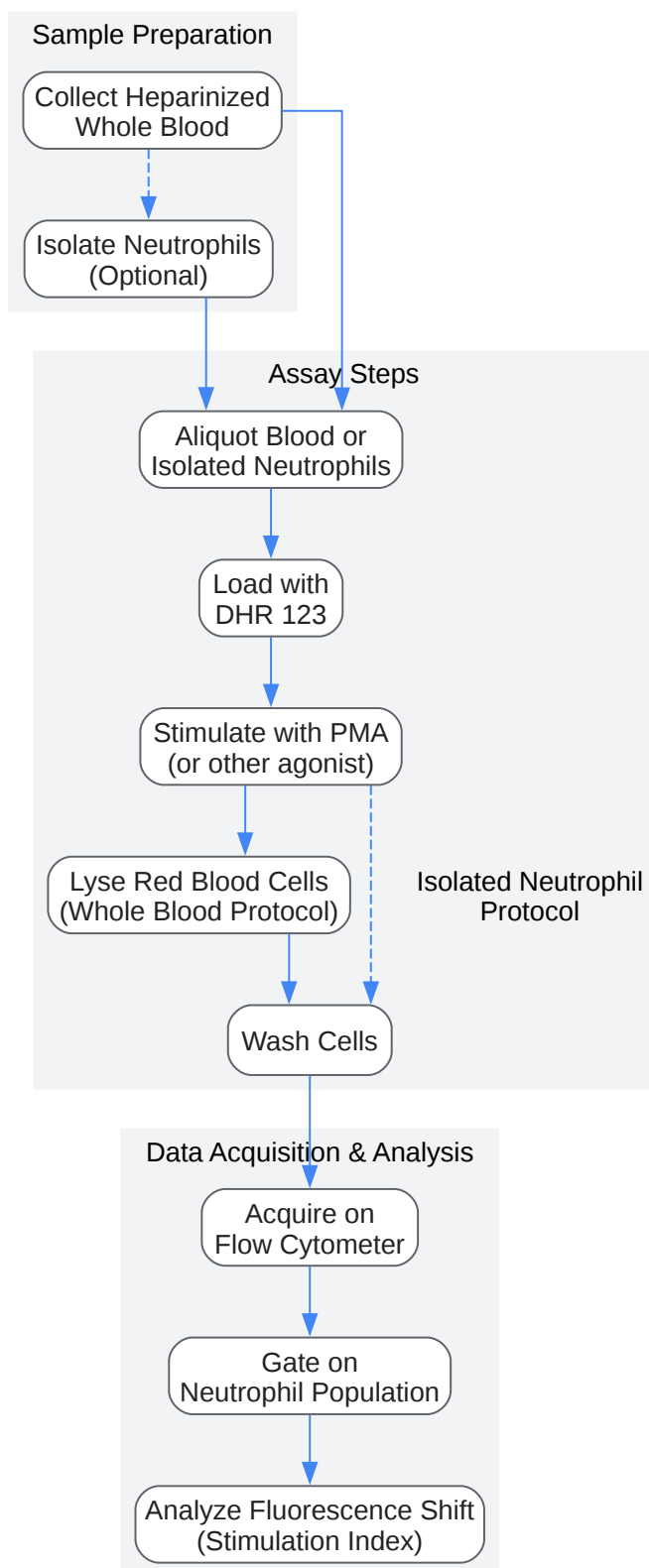
Principle of the Assay

The DHR 123 assay is based on the oxidation of the non-fluorescent **Dihydrorhodamine 123** to the highly fluorescent Rhodamine 123. [4][5][6] DHR 123 is a cell-permeant compound that, once inside the cell, is oxidized by ROS, primarily hydrogen peroxide (H_2O_2) generated during

the oxidative burst.[7] The resulting Rhodamine 123 accumulates in the mitochondria and emits a bright green fluorescence, which can be detected by a flow cytometer.[1][7] The intensity of the fluorescence signal is directly proportional to the amount of ROS produced by the neutrophils. Neutrophils are typically stimulated with an activating agent such as Phorbol 12-Myristate 13-Acetate (PMA) to induce a robust oxidative burst.[8]

Signaling Pathway of Neutrophil Oxidative Burst and DHR 123 Detection





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